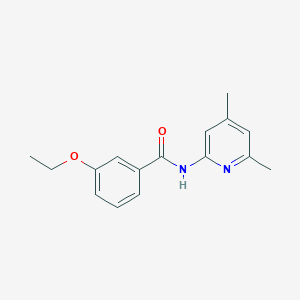![molecular formula C15H17Cl2N3O B4180665 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4180665.png)
2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide
Vue d'ensemble
Description
2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is predominantly expressed in the mitochondria of glial cells in the central nervous system. TSPO has been implicated in a variety of physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in the field of neuroscience and cancer research.
Mécanisme D'action
DPA-714 binds to 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide with high affinity and specificity, leading to the modulation of various cellular processes. 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is important for the synthesis of steroid hormones and the maintenance of mitochondrial function. 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is also involved in the regulation of mitochondrial permeability transition pore (mPTP) opening, which is a key event in the induction of apoptosis.
Biochemical and Physiological Effects
DPA-714 has been shown to modulate various biochemical and physiological processes in vitro and in vivo. For example, DPA-714 has been shown to inhibit the production of proinflammatory cytokines in microglia and astrocytes, suggesting a potential therapeutic role in neuroinflammatory diseases. DPA-714 has also been shown to induce apoptosis in cancer cells, suggesting a potential anticancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages as a research tool, including its high affinity and specificity for 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide, its ability to cross the blood-brain barrier, and its potential applications in both neuroscience and cancer research. However, DPA-714 also has some limitations, such as its relatively high cost, the need for specialized equipment for imaging studies, and the potential for off-target effects.
Orientations Futures
There are several future directions for research involving DPA-714. One potential area of research is the development of more selective ligands for 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide, which could help to elucidate the specific roles of 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide in various physiological and pathological processes. Another potential area of research is the investigation of the potential therapeutic applications of DPA-714 in various diseases, such as Alzheimer's disease, multiple sclerosis, and cancer. Finally, the development of new imaging techniques that can detect 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide expression in vivo with higher sensitivity and specificity could lead to new insights into the role of 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide in health and disease.
Applications De Recherche Scientifique
DPA-714 has been used extensively in preclinical studies to investigate the role of 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide in various physiological and pathological processes. For example, DPA-714 has been shown to be a useful tool for imaging neuroinflammation in animal models of Alzheimer's disease, multiple sclerosis, and stroke using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). DPA-714 has also been investigated for its potential applications in cancer research, as 2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is upregulated in many types of cancer cells.
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9(12-8-18-20(3)10(12)2)19-15(21)7-11-13(16)5-4-6-14(11)17/h4-6,8-9H,7H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWTZWZLZIYUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180588.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(phenylthio)acetamide](/img/structure/B4180592.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4180597.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180598.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180606.png)
![methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180610.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4180613.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4180620.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4180628.png)



![2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4180663.png)
